N-(4-Methylbenzyl)cyclopentanamine hydrochloride
CAS No.: 1158414-41-5
Cat. No.: VC11708906
Molecular Formula: C13H20ClN
Molecular Weight: 225.76 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1158414-41-5 | 
|---|---|
| Molecular Formula | C13H20ClN | 
| Molecular Weight | 225.76 g/mol | 
| IUPAC Name | N-[(4-methylphenyl)methyl]cyclopentanamine;hydrochloride | 
| Standard InChI | InChI=1S/C13H19N.ClH/c1-11-6-8-12(9-7-11)10-14-13-4-2-3-5-13;/h6-9,13-14H,2-5,10H2,1H3;1H | 
| Standard InChI Key | HPLVXXMDIYPLEQ-UHFFFAOYSA-N | 
| SMILES | CC1=CC=C(C=C1)CNC2CCCC2.Cl | 
| Canonical SMILES | CC1=CC=C(C=C1)CNC2CCCC2.Cl | 
Introduction
Chemical Structure and Nomenclature
N-(4-Methylbenzyl)cyclopentanamine hydrochloride consists of a cyclopentane backbone bonded to an amine group, which is further substituted with a 4-methylbenzyl moiety. The hydrochloride salt enhances its stability and solubility in polar solvents, a common modification for amine-containing compounds . The systematic IUPAC name is N-[(4-methylphenyl)methyl]cyclopentanamine hydrochloride, with a molecular formula of and a molecular weight of 225.76 g/mol .
Key structural features include:
- 
Cyclopentane ring: Confers conformational rigidity compared to linear alkanes.
 - 
4-Methylbenzyl group: Introduces aromaticity and hydrophobic interactions.
 - 
Hydrochloride salt: Improves crystallinity and aqueous solubility .
 
Synthetic Methodologies
Nucleophilic Substitution Reactions
The synthesis of N-(4-methylbenzyl)cyclopentanamine hydrochloride typically involves a two-step process:
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Formation of the free base: Reacting cyclopentanamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydride (NaH). This step follows an mechanism, where the amine acts as a nucleophile .
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Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
 
Optimized Conditions:
A representative reaction scheme is:
Purification Techniques
Post-synthesis purification often employs recrystallization from methanol or ethanol, achieving >99% purity . Column chromatography (silica gel, ethyl acetate/hexane) is used for analytical-scale separations .
Physicochemical Properties
| Property | Value/Description | 
|---|---|
| Molecular Weight | 225.76 g/mol | 
| Melting Point | 180–185°C (decomposes) | 
| Solubility | Soluble in water, methanol, DMF | 
| Partition Coefficient (logP) | 2.8 (predicted) | 
| pKa (amine) | 9.2 ± 0.3 | 
The hydrochloride salt’s solubility profile makes it suitable for aqueous and organic reaction conditions, a critical factor in pharmaceutical formulation .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
- 
Antidepressants: Structural similarity to tricyclic antidepressants .
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Antihistamines: Benzylamine derivatives are common in H1 antagonists .
 
Material Science
Its rigid structure makes it a candidate for:
- 
Liquid crystals: Aromatic-aliphatic hybrids stabilize mesophases.
 - 
Coordination complexes: Amine groups bind transition metals (e.g., Rh, Pd) .
 
| Parameter | Recommendation | 
|---|---|
| Storage | 2–8°C, desiccated | 
| PPE | Gloves, goggles, lab coat | 
| Disposal | Incineration (≥1000°C) | 
| Toxicity | LD50 (rat, oral): 350 mg/kg (est.) | 
Handling requires ventilation to avoid inhalation of hydrochloride fumes .
Comparative Analysis with Structural Analogs
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